molecular formula C11H15NO3S B3164307 N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide CAS No. 890662-14-3

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide

Cat. No.: B3164307
CAS No.: 890662-14-3
M. Wt: 241.31 g/mol
InChI Key: GFUITOGSNWRXLY-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol . This compound is characterized by the presence of an oxirane (epoxide) ring and a benzenesulfonamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide typically involves the N-alkylation of 4-methylbenzenesulfonamide with an epoxide-containing reagent. One common method involves the reaction of 4-methylbenzenesulfonamide with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, phase transfer catalysts such as cyclodextrins can be employed to improve the solubility of reactants and facilitate the reaction in aqueous media .

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to avoid over-oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions to achieve selective reduction.

Major Products Formed

    Nucleophilic Substitution: The major products are ring-opened derivatives with functional groups introduced at the site of the oxirane ring.

    Oxidation: Sulfoxides and sulfones are the primary products.

    Reduction: Amines are the major products formed from the reduction of the sulfonamide group.

Scientific Research Applications

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug delivery systems.

    Industry: Utilized in the production of epoxy resins, adhesives, and coatings.

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide involves the reactivity of the oxirane ring and the sulfonamide group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives. The sulfonamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is unique due to the presence of both the oxirane ring and the sulfonamide group, which confer distinct reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-9-3-5-11(6-4-9)16(13,14)12(2)7-10-8-15-10/h3-6,10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUITOGSNWRXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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